molecular formula C8H10N2O B13330556 6-(Azetidin-3-yl)pyridin-3-ol

6-(Azetidin-3-yl)pyridin-3-ol

Cat. No.: B13330556
M. Wt: 150.18 g/mol
InChI Key: VBPBKGPZQXWCPB-UHFFFAOYSA-N
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Description

6-(Azetidin-3-yl)pyridin-3-ol is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-3-yl)pyridin-3-ol typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in research can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-3-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

6-(Azetidin-3-yl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Azetidin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been studied as a selective estrogen receptor degrader and antagonist . The compound binds to the estrogen receptor, leading to its degradation and inhibition of estrogen-mediated signaling pathways. This mechanism is particularly relevant in the context of breast cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-3-yl)pyridin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of azetidine and pyridine rings makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-(azetidin-3-yl)pyridin-3-ol

InChI

InChI=1S/C8H10N2O/c11-7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9,11H,3-4H2

InChI Key

VBPBKGPZQXWCPB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)O

Origin of Product

United States

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